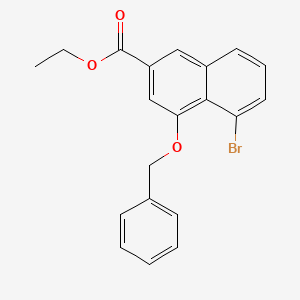

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Description

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate (CAS: Not explicitly provided) is a substituted naphthoate ester featuring a benzyloxy group at position 4, a bromine atom at position 5, and an ethyl ester at position 2 of the naphthalene ring. This compound is primarily utilized in pharmaceutical and materials chemistry as an intermediate for synthesizing bioactive molecules or functional materials. Its synthesis involves multistep reactions, including benzyl protection, bromination, and esterification, as evidenced by its characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and HRMS (ESI-TOF) data . Key spectral data include a carbonyl peak at $ \delta $ 165.9 ppm ($ ^{13}C $-NMR) and a molecular ion peak at m/z 294.9959 (M+H$ ^+ $), confirming its structure .

Properties

Molecular Formula |

C20H17BrO3 |

|---|---|

Molecular Weight |

385.2 g/mol |

IUPAC Name |

ethyl 5-bromo-4-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-11-15-9-6-10-17(21)19(15)18(12-16)24-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |

InChI Key |

JKXCUDCTRJEISQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Aromatic Core : The naphthalene ring in the target compound provides greater π-conjugation and steric bulk compared to benzene-based analogues, influencing solubility and reactivity. For example, naphthoates often exhibit lower aqueous solubility than benzoates .

- Substituent Effects : The benzyloxy group (4-OBz) enhances stability against hydrolysis compared to methoxy or ethoxy groups, as seen in Ethyl 5-bromo-2-methoxybenzoate . Bromine at position 5 increases electrophilic substitution reactivity, critical for further functionalization .

Comparison :

- The target compound’s synthesis avoids harsh conditions (e.g., high-temperature Cs$ _2 $CO$ _3 $-mediated reactions in ), reducing side reactions .

- Yields for benzyloxy-substituted compounds typically range from 30% () to 70–80% for optimized naphthoate syntheses .

Physicochemical and Spectroscopic Properties

Solubility and Stability

- This compound: Limited solubility in polar solvents (e.g., water) due to the naphthalene core; soluble in ethyl acetate and DCM .

- Ethyl 5-bromo-2-methoxybenzoate: Higher solubility in ethanol and DMSO due to smaller aromatic core and methoxy group .

Spectroscopic Differentiation

- $ ^{13}C $-NMR: The naphthoate’s carbonyl peak ($ \delta $ 165.9 ppm) is downfield-shifted compared to benzoates (e.g., $ \delta $ 165–168 ppm for Ethyl 5-bromo-2-methoxybenzoate) due to extended conjugation .

- HRMS: Bromine isotopes (e.g., $ ^{79}Br $/$ ^{81}Br $) produce distinct isotopic patterns, aiding structural confirmation .

Data Tables

Table 1: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.